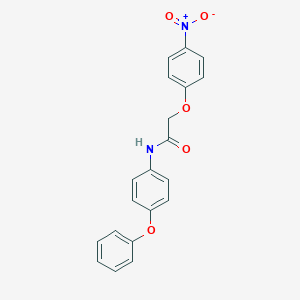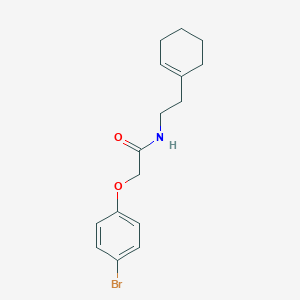![molecular formula C20H17BrN2O4S B322130 2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322130.png)
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H17BrN2O4S. It is characterized by the presence of a bromine atom, a methoxyaniline group, and a sulfonylphenyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds.
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the methoxyaniline and sulfonylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Aplicaciones Científicas De Investigación
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonylphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide: This compound has a similar structure but includes a dimethyl-isoxazole group instead of the methoxyaniline group.
2-bromo-4-methoxyaniline: This compound shares the methoxyaniline group but lacks the sulfonylphenyl and benzamide components.
2-bromo-4-methylacetanilide: This compound has a similar bromine and aniline structure but includes a methyl group and an acetanilide core.
Uniqueness
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C20H17BrN2O4S |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H17BrN2O4S/c1-27-16-10-6-15(7-11-16)23-28(25,26)17-12-8-14(9-13-17)22-20(24)18-4-2-3-5-19(18)21/h2-13,23H,1H3,(H,22,24) |
Clave InChI |
JQRSTLQCBDGGFH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
SMILES canónico |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322047.png)
![N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322049.png)
![N-benzyl-4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322052.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322055.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322056.png)
![1-[(4-Nitrophenoxy)acetyl]pyrrolidine](/img/structure/B322061.png)
![1-[(4-Nitrophenoxy)acetyl]indoline](/img/structure/B322065.png)

![2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322069.png)
![2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322071.png)
![2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322073.png)
![2-(4-bromophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322074.png)
![2-(4-bromophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B322075.png)

